Cas no 1955519-71-7 (4-ethyl-3-(fluorosulfonyl)benzoic acid)

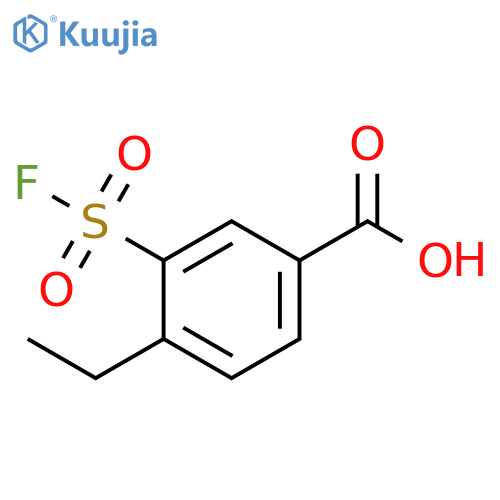

1955519-71-7 structure

商品名:4-ethyl-3-(fluorosulfonyl)benzoic acid

CAS番号:1955519-71-7

MF:C9H9FO4S

メガワット:232.228765249252

MDL:MFCD28968653

CID:5153250

PubChem ID:122236187

4-ethyl-3-(fluorosulfonyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 4-ethyl-3-(fluorosulfonyl)-

- 4-ethyl-3-(fluorosulfonyl)benzoic acid

-

- MDL: MFCD28968653

- インチ: 1S/C9H9FO4S/c1-2-6-3-4-7(9(11)12)5-8(6)15(10,13)14/h3-5H,2H2,1H3,(H,11,12)

- InChIKey: WCDIRYPMNOLZQD-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=C(CC)C(S(F)(=O)=O)=C1

4-ethyl-3-(fluorosulfonyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-224301-2.5g |

4-ethyl-3-(fluorosulfonyl)benzoic acid |

1955519-71-7 | 95% | 2.5g |

$503.0 | 2024-06-20 | |

| Enamine | EN300-224301-0.1g |

4-ethyl-3-(fluorosulfonyl)benzoic acid |

1955519-71-7 | 95% | 0.1g |

$66.0 | 2024-06-20 | |

| 1PlusChem | 1P01AN0Y-1g |

4-ethyl-3-(fluorosulfonyl)benzoic acid |

1955519-71-7 | 95% | 1g |

$368.00 | 2024-06-17 | |

| 1PlusChem | 1P01AN0Y-50mg |

4-ethyl-3-(fluorosulfonyl)benzoic acid |

1955519-71-7 | 95% | 50mg |

$111.00 | 2024-06-17 | |

| Aaron | AR01AN9A-1g |

4-ethyl-3-(fluorosulfonyl)benzoic acid |

1955519-71-7 | 95% | 1g |

$377.00 | 2025-02-14 | |

| Aaron | AR01AN9A-50mg |

4-ethyl-3-(fluorosulfonyl)benzoic acid |

1955519-71-7 | 95% | 50mg |

$83.00 | 2025-02-14 | |

| Aaron | AR01AN9A-100mg |

4-ethyl-3-(fluorosulfonyl)benzoic acid |

1955519-71-7 | 95% | 100mg |

$116.00 | 2025-02-14 | |

| Aaron | AR01AN9A-250mg |

4-ethyl-3-(fluorosulfonyl)benzoic acid |

1955519-71-7 | 95% | 250mg |

$152.00 | 2025-02-14 | |

| 1PlusChem | 1P01AN0Y-10g |

4-ethyl-3-(fluorosulfonyl)benzoic acid |

1955519-71-7 | 95% | 10g |

$1423.00 | 2024-06-17 | |

| Aaron | AR01AN9A-2.5g |

4-ethyl-3-(fluorosulfonyl)benzoic acid |

1955519-71-7 | 95% | 2.5g |

$717.00 | 2025-02-14 |

4-ethyl-3-(fluorosulfonyl)benzoic acid 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Ping Tong Food Funct., 2020,11, 628-639

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

1955519-71-7 (4-ethyl-3-(fluorosulfonyl)benzoic acid) 関連製品

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 13769-43-2(potassium metavanadate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量